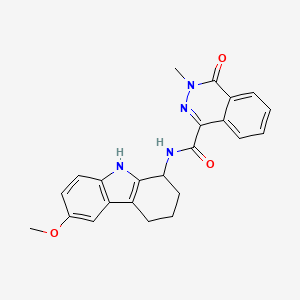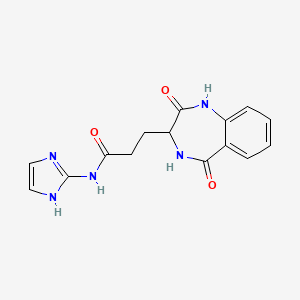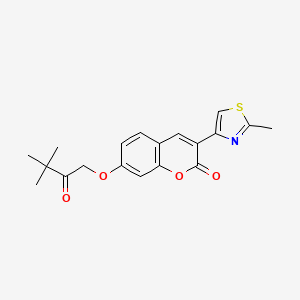![molecular formula C18H14Br2N2O B10984089 (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10984089.png)
(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . Subsequent bromination reactions introduce the bromine atoms at the desired positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to bind to specific receptors and enzymes.
Pharmaceutical Development: The compound serves as a lead compound for the development of new therapeutic agents targeting diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of tumor growth . The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: Lacks the bromine atom at the 6-position.
(3-chlorophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: Substitutes chlorine for bromine at the 3-position.
(3-bromophenyl)(6-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: Substitutes chlorine for bromine at the 6-position.
Uniqueness
The presence of bromine atoms at both the 3- and 6-positions in (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone enhances its biological activity and specificity. This unique substitution pattern contributes to its potent anticancer properties and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H14Br2N2O |
|---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
(3-bromophenyl)-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C18H14Br2N2O/c19-12-4-1-3-11(9-12)18(23)22-8-7-16-14(10-22)13-5-2-6-15(20)17(13)21-16/h1-6,9,21H,7-8,10H2 |
InChI Key |
WPWVJZABKWQRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984006.png)

![2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10984013.png)
![Methyl 5-(2-methylpropyl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10984018.png)

![N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10984023.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10984047.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10984054.png)

![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10984068.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10984075.png)
![3-{1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B10984090.png)
![4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid](/img/structure/B10984097.png)
